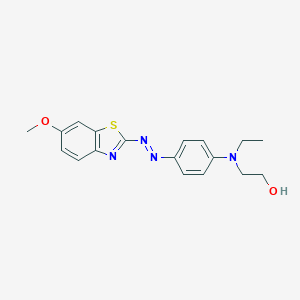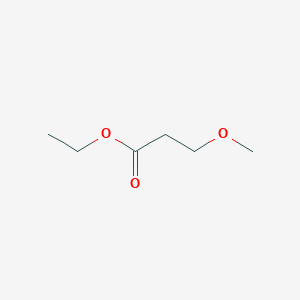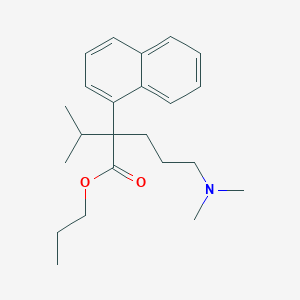
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a benzothiazole moiety, which contributes to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol typically involves a diazo coupling reaction. This process starts with the formation of a diazonium salt from an aromatic amine, which is then coupled with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazonium ion and its subsequent coupling.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of aromatic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the release of aromatic amines which can interact with cellular components. The benzothiazole moiety can bind to specific proteins, influencing their function and activity. These interactions can affect various molecular pathways, making the compound useful in research and potential therapeutic applications.
相似化合物的比较
Similar Compounds
2-N-Ethyl-p-(6-methoxybenzothiazol-2-yl)azoanilinoethanol: is similar to other azo dyes such as Methyl Orange and Congo Red, which also contain the azo group and are used for similar applications.
Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole and benzothiazole-2-sulfonamide share the benzothiazole moiety and exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its specific combination of the azo group and benzothiazole moiety, which imparts unique optical properties and biological activity. This makes it particularly valuable in applications requiring precise detection and visualization, as well as in research exploring new therapeutic avenues.
属性
CAS 编号 |
13486-43-6 |
|---|---|
分子式 |
C18H20N4O2S |
分子量 |
356.4 g/mol |
IUPAC 名称 |
2-[N-ethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C18H20N4O2S/c1-3-22(10-11-23)14-6-4-13(5-7-14)20-21-18-19-16-9-8-15(24-2)12-17(16)25-18/h4-9,12,23H,3,10-11H2,1-2H3 |
InChI 键 |
UDACKEZLXLPHBN-UHFFFAOYSA-N |
SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
规范 SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
Key on ui other cas no. |
13486-43-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















